3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole
Overview
Description
3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperazine ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be synthesized via Fischer indole synthesis or other methods. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives. The final step involves the attachment of the naphthalene moiety, which can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole and piperazine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the indole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indole derivatives.
Scientific Research Applications
3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s interactions with biological macromolecules make it a valuable tool for studying protein-ligand interactions, enzyme inhibition, and receptor binding.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, and in the optimization of industrial processes involving organic synthesis.
Mechanism of Action
The mechanism of action of 3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidin-4-ylmethyl-indole, share structural similarities and may exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds, which contain both pyrrole and pyrazine rings, also show a range of biological activities and can be compared in terms of their pharmacological profiles.
1,2,4-Triazole Derivatives: These heterocyclic compounds are known for their diverse biological activities and can be used as reference points for comparing the pharmacological properties of indole derivatives.
Uniqueness
What sets 3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole apart is its unique combination of the indole core, piperazine ring, and naphthalene moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3/c1-2-6-21-15-19(9-10-20(21)5-1)17-26-11-13-27(14-12-26)18-22-16-25-24-8-4-3-7-23(22)24/h1-10,15-16,25H,11-14,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOJMTXWWMBOAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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